2-Borono-5-chlorobenzoic acid

描述

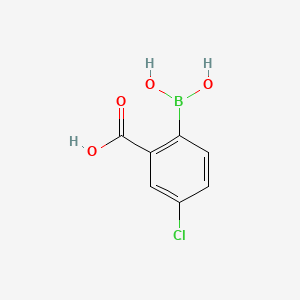

Structure

2D Structure

属性

IUPAC Name |

2-borono-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENDEFHQQIYNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629641 | |

| Record name | 2-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-07-9 | |

| Record name | Benzoic acid, 2-borono-5-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2 Borono 5 Chlorobenzoic Acid in Organic Synthesis

Role in Cross-Coupling Reactions

The primary application of 2-Borono-5-chlorobenzoic acid in organic synthesis is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing C-C bonds, particularly for creating biaryl structures and other conjugated systems. libretexts.org

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. yonedalabs.com The reaction couples an organoboron compound, such as this compound, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. musechem.comorganic-chemistry.org

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three principal steps, centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.comchemrxiv.org

Table 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Description |

|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a new organopalladium(II) complex. libretexts.orgwikipedia.org This is often the rate-determining step. |

| 2. Transmetalation | The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-chloro-2-carboxyphenyl group in this case) to the Pd(II) complex, displacing the halide. organic-chemistry.orgwikipedia.org |

| 3. Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product with a new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.orgmusechem.com |

Ligand Design

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. musechem.com Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity. yonedalabs.com Effective ligands are typically designed to be both bulky and electron-rich. libretexts.org

Electron-rich ligands , such as phosphines (e.g., triphenylphosphine) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. This enhances its ability to undergo oxidative addition, particularly with less reactive organic halides like aryl chlorides. libretexts.orgwikipedia.org

Bulky ligands promote the final reductive elimination step, which is necessary to release the product and turn over the catalyst. wikipedia.org

The development of sophisticated biarylphosphine and NHC ligands has significantly expanded the scope of the Suzuki-Miyaura reaction, allowing it to proceed under milder conditions with a broader range of substrates. musechem.comorganic-chemistry.org

While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, the reactivity of the boronic acid moiety in this compound allows its potential use in other related transformations. The fundamental principle of using the boronic acid as a nucleophilic partner can be extended to couple with different types of electrophiles. One such variation is the acylative Suzuki-Miyaura coupling, where the organic halide is replaced with an acyl halide. This reaction provides a direct route to ketones, forming a carbon-carbon bond between the aryl group of the boronic acid and the carbonyl group of the acyl halide. This method is a valuable alternative to traditional ketone syntheses like Friedel-Crafts acylation.

Utility as a Building Block for Complex Molecule Synthesis

The bifunctional nature of this compound makes it an important synthon for incorporating the 5-chlorobenzoic acid substructure into larger, more complex molecules. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and novel materials. evitachem.comwjpharmachem.comcymitquimica.com

In medicinal chemistry, the construction of biaryl and other complex aromatic systems is a common strategy for developing new therapeutic agents. This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. evitachem.combiopioneer.com.twbldpharm.com The ability to use this compound in Suzuki-Miyaura coupling allows for the precise and efficient introduction of the 5-chloro-2-carboxyphenyl group into a target API, which can be crucial for modulating the biological activity and pharmacokinetic properties of the drug molecule.

The principles of molecular design in pharmaceuticals also extend to the development of modern agrochemicals, such as herbicides and fungicides. Substituted aromatic compounds are key components of many active ingredients used in crop protection. This compound serves as a building block in the synthesis of these complex agrochemical products, where its specific substitution pattern is designed to interact with biological targets in pests or weeds. evitachem.comwjpharmachem.combiopioneer.com.tw

The application of this compound extends to materials science. evitachem.com The rigid aromatic structure and defined connectivity offered by cross-coupling reactions are valuable for creating polymers and organic functional materials with specific electronic or physical properties. For instance, this compound has been identified as a component in the development of polymer electrolytes for use in lithium-ion batteries. google.com

Table 2: Application Areas of this compound

| Field | Application | Rationale |

|---|---|---|

| Pharmaceuticals | Synthesis of Intermediates and APIs evitachem.combldpharm.com | Provides a key structural motif for biologically active molecules via C-C bond formation. |

| Agrochemicals | Preparation of Active Ingredients evitachem.comwjpharmachem.com | Used as a building block for complex structures in herbicides and fungicides. |

| Advanced Materials | Component in Polymer Electrolytes google.com | Incorporated into functional polymers for applications such as lithium-ion batteries. |

Information regarding this compound is not available in the requested contexts.

While boronic acids, as a class of compounds, are widely utilized in organic synthesis—most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling—and serve as crucial building blocks in drug discovery, the available literature does not provide specific examples or in-depth studies pertaining directly to this compound for the outlined topics.

General principles of chemo- and regioselectivity are well-documented for boronic acids, where the reactivity can be directed to a specific functional group or position on a molecule. This is often dictated by the electronic and steric properties of the substituents on the boronic acid and its reaction partner. In the case of this compound, the presence of the carboxylic acid, boronic acid, and chlorine atom offers multiple sites for potential reactions. However, specific research detailing the selective functionalization of this particular compound could not be located.

Similarly, the exploration of boronic acids in the creation of medicinal chemistry scaffolds is a significant area of research. These scaffolds form the core structures of new therapeutic agents. Halogenated benzoic acids and their derivatives are known intermediates for a variety of bioactive molecules. It is plausible that this compound could serve as a precursor for complex heterocyclic structures or biaryl compounds of pharmaceutical interest. Despite this potential, published research explicitly demonstrating its use for these purposes was not found during the search.

Therefore, it is not possible to provide a detailed article on the specific applications of this compound as requested in the outline due to the absence of specific research findings in the public domain.

Mechanistic Investigations and Computational Studies of Boronic Acid Reactivity

Reaction Mechanisms in C-C and C-X Bond Formation (X=heteroatom)

The most prominent reaction involving boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures and other C-C bonds. The catalytic cycle, typically mediated by a palladium complex, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govchemrxiv.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. libretexts.orgnih.gov

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid is activated by a base to form a more nucleophilic boronate species. libretexts.orgnih.gov This boronate then reacts with the Pd(II) complex, replacing the halide with the aryl group from the boronic acid. The exact mechanism of transmetalation has been a subject of extensive study, with evidence pointing towards the formation of intermediates with Pd-O-B linkages. chemrxiv.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

Beyond the Suzuki-Miyaura reaction, boronic acids participate in a variety of other C-X bond-forming reactions, including C-N, C-O, and C-S couplings, often catalyzed by copper or other transition metals. The mechanisms of these reactions share some conceptual similarities with the Suzuki-Miyaura coupling, often involving activation of the boronic acid and a metal-mediated transfer of the organic group.

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry has become an indispensable tool for unraveling the complex mechanistic details of boronic acid reactions. acs.org Theoretical calculations provide insights into the structures and energies of reactants, intermediates, transition states, and products, which are often difficult to characterize experimentally.

Table 1: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps

| Catalytic Step | Model System | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Pd(PMe3)2 + Ph-Br | 15.2 | researchgate.net |

| Transmetalation | [Pd(PMe3)2(Ph)(Br)] + PhB(OH)3- | 12.8 | researchgate.net |

| Reductive Elimination | [Pd(PMe-3)2(Ph)2] | 18.5 | researchgate.net |

This table presents illustrative data from DFT calculations on model systems to show the relative energy barriers of the fundamental steps in a Suzuki-Miyaura reaction. The actual values for 2-Borono-5-chlorobenzoic acid would require specific computational studies.

Kinetic Studies of Boronic Acid Transformations

Kinetic studies are essential for experimentally validating the mechanisms proposed by computational models. By measuring the reaction rates under different conditions (e.g., varying concentrations of reactants, catalyst, and base), researchers can derive rate laws that provide information about the species involved in the rate-determining step. libretexts.org For example, kinetic investigations of the Suzuki-Miyaura reaction have provided evidence for the involvement of boronate species in the transmetalation step and have helped to elucidate the role of different ligands on the palladium catalyst. acs.org Kinetic studies can also reveal the presence of catalyst deactivation pathways or competing side reactions, such as protodeboronation, where the C-B bond is cleaved by a proton source. nih.govacs.org

Structure-Activity Relationships and Electronic Effects in Boronic Acids

The reactivity of arylboronic acids is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov Structure-activity relationship (SAR) studies aim to correlate the structural features of the boronic acid with its reactivity in a particular transformation.

The electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as the chloro and carboxylic acid groups in this compound, can have opposing effects on different steps of the catalytic cycle. For instance, an electron-withdrawing group can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species. researchgate.net However, the same group can decrease the nucleophilicity of the aryl group, which could slow down the transmetalation step. nih.gov The position of the substituent also matters; ortho-substituents can introduce steric hindrance that affects the approach of the boronic acid to the metal center. beilstein-journals.orgnih.gov

Systematic studies on a range of substituted phenylboronic acids have allowed for the quantification of these electronic and steric effects, leading to a better understanding of what makes a particular boronic acid a good or poor coupling partner in a given reaction. nih.govacs.org

Derivatives and Analogues of 2 Borono 5 Chlorobenzoic Acid: Synthetic Utility and Functional Diversity

Synthesis and Characterization of Esters and Anhydrides of 2-Borono-5-chlorobenzoic Acid

The carboxylic acid moiety of this compound is a prime target for derivatization, allowing for the synthesis of esters and anhydrides. These derivatives are not only important for protecting the carboxylic acid group during other transformations but also serve as key intermediates in the synthesis of more complex molecules.

Esters of this compound can be readily prepared through standard esterification reactions. The most common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed. The boronic acid group is generally stable under these conditions, although protection as a boronate ester (e.g., pinacol (B44631) ester) may be necessary in some cases to prevent side reactions.

The characterization of these esters is typically performed using spectroscopic techniques. In ¹H NMR spectroscopy, the formation of the ester is confirmed by the appearance of new signals corresponding to the protons of the alcohol moiety and a downfield shift of the aromatic protons adjacent to the newly formed ester group. Infrared (IR) spectroscopy will show a characteristic C=O stretching frequency for the ester carbonyl, typically in the range of 1730-1750 cm⁻¹.

Anhydrides of this compound can be synthesized by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by treating the corresponding acid chloride with a carboxylate salt. The symmetrical anhydride can be formed by the self-condensation of this compound under dehydrating conditions. Mixed anhydrides can also be prepared by reacting this compound with another carboxylic acid derivative.

The characterization of anhydrides involves identifying the two carbonyl stretching frequencies in the IR spectrum, typically around 1800-1850 cm⁻¹ and 1740-1790 cm⁻¹. ¹³C NMR spectroscopy is also a valuable tool for confirming the presence of the anhydride carbonyl carbons.

| Derivative Type | General Synthetic Method | Key Characterization Features |

| Methyl Ester | Fischer esterification (Methanol, H₂SO₄) | ¹H NMR: ~3.9 ppm (s, 3H); IR: ~1735 cm⁻¹ (C=O) |

| Ethyl Ester | DCC coupling (Ethanol, DCC, DMAP) | ¹H NMR: ~1.4 ppm (t, 3H), ~4.4 ppm (q, 2H); IR: ~1730 cm⁻¹ (C=O) |

| Symmetrical Anhydride | Dehydration (Acetic Anhydride) | IR: ~1820 cm⁻¹, ~1750 cm⁻¹ (C=O) |

Modification of the Carboxylic Acid Functionality

Beyond esters and anhydrides, the carboxylic acid group of this compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Amides are among the most important derivatives, and they can be synthesized by reacting this compound with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides (DCC, EDC) and phosphonium salts (BOP, PyBOP). The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine. It has been shown that ortho-iodo arylboronic acids can act as catalysts in direct amidation reactions, suggesting that the boronic acid and halogen substituents in this compound may influence this transformation.

Nitriles can be prepared from the corresponding primary amide by dehydration using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This transformation provides a route to introduce a cyano group, which is a versatile precursor for other functional groups.

The successful synthesis of these derivatives is confirmed by standard spectroscopic methods. For amides, the IR spectrum will show a characteristic C=O stretch (amide I band) around 1630-1690 cm⁻¹ and an N-H bend (amide II band) for primary and secondary amides. In ¹H NMR, the amide N-H protons appear as broad signals. For nitriles, a characteristic C≡N stretch is observed in the IR spectrum around 2220-2260 cm⁻¹.

| Functional Group | Synthetic Reagent(s) | Expected Yield Range |

| Primary Amide | SOCl₂, then NH₃ | 70-90% |

| N-Aryl Amide | Amine, EDC, HOBt | 65-85% |

| Nitrile | P₂O₅ (from primary amide) | 50-70% |

Variations in Halogen Substitution Patterns and Their Impact on Reactivity

The chlorine atom at the 5-position of this compound plays a significant role in modulating the electronic properties of the aromatic ring and, consequently, its reactivity. Replacing the chlorine with other halogens (fluorine, bromine, iodine) can further fine-tune these properties.

The nature of the halogen substituent affects the acidity of both the carboxylic acid and the boronic acid moieties through inductive and resonance effects. The order of electronegativity (F > Cl > Br > I) suggests that a fluorine substituent would have the strongest electron-withdrawing inductive effect, potentially increasing the acidity of the carboxylic acid. Conversely, the larger halogens (Br, I) have more polarizable electron clouds and can participate in resonance donation, which might slightly counteract the inductive withdrawal.

Furthermore, studies on ortho-iodo arylboronic acids as catalysts for amidation reactions suggest a more complex role for the halogen than simple electronic effects. The iodine atom is proposed to act as a hydrogen-bond acceptor in the transition state, accelerating the reaction. This suggests that varying the halogen at the 5-position in 2-boronobenzoic acid could have a pronounced and potentially non-linear effect on its reactivity in certain transformations.

| Halogen at 5-position | Expected Impact on Acidity (relative to Chloro) | Potential Impact on Reactivity in Suzuki Coupling |

| Fluorine | Higher | Potentially faster due to increased electrophilicity of boron |

| Bromine | Similar to Chloro | Similar reactivity |

| Iodine | Slightly lower | May exhibit unique catalytic properties |

Development of Novel Bifunctional Boronic Acid Derivatives

The presence of two distinct functional groups, the boronic acid and the carboxylic acid, makes this compound an excellent starting material for the synthesis of novel bifunctional molecules. These molecules can be designed to have specific applications, for example, as linkers in materials science or as probes in chemical biology.

One approach to creating bifunctional derivatives is to selectively modify one of the functional groups while leaving the other available for further reactions. For instance, the carboxylic acid can be converted to an activated ester, which can then be used to attach the molecule to a solid support or a biomolecule. The boronic acid moiety remains available for subsequent cross-coupling reactions.

Alternatively, both the carboxylic acid and the boronic acid can be functionalized to create a bifunctional linker. For example, the carboxylic acid can be coupled to an amino acid, and the boronic acid can be converted to a boronate ester that can interact with diols. This would result in a molecule with both peptide and carbohydrate-binding capabilities.

The design of these bifunctional derivatives requires careful consideration of the reactivity of each functional group and the desired properties of the final molecule. The synthetic strategies often involve protection-deprotection steps to ensure selective modification.

| Bifunctional Derivative Concept | Synthetic Strategy | Potential Application |

| Solid-Support Linker | Esterification with a resin-bound alcohol | Solid-phase organic synthesis |

| Bioconjugation Agent | Amidation with a biomolecule (e.g., lysine residue) | Targeted drug delivery |

| Heterobifunctional Probe | Sequential functionalization of carboxylic acid and boronic acid | Chemical biology research |

Analytical Methodologies for Characterization and Purity Assessment of Boronic Acids

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Borono-5-chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons. The three aromatic protons will appear as a complex multiplet system due to their coupling. The chemical shifts are influenced by the electron-withdrawing nature of the chloro, borono, and carboxylic acid groups. The acidic protons of the carboxylic acid and boronic acid moieties are expected to appear as broad singlets at a downfield chemical shift, and their position can be concentration-dependent and may exchange with deuterium (B1214612) in D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically ~170 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbons directly attached to the substituents (chlorine, boron, and carboxyl group) showing distinct chemical shifts. For instance, the carbon atom bonded to the boron atom (ipso-carbon) often presents a broad signal due to quadrupolar relaxation of the boron nucleus.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.5 - 8.2 | Multiplet | Three distinct signals for the three aromatic protons. |

| ¹H (Carboxylic Acid) | > 12.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹H (Boronic Acid) | 4.0 - 6.0 | Broad Singlet | Chemical shift is variable and depends on solvent and water content. |

| ¹³C (C=O) | ~170 | Singlet | Carbonyl carbon of the carboxylic acid. |

| ¹³C (Aromatic C-B) | ~130 | Broad Singlet | Ipso-carbon attached to the boron atom. |

| ¹³C (Aromatic C-Cl) | ~135 | Singlet | Carbon attached to the chlorine atom. |

| ¹³C (Aromatic C-H) | 125 - 135 | Singlet | Signals for the three CH carbons in the aromatic ring. |

| ¹³C (Aromatic C-COOH) | ~132 | Singlet | Carbon attached to the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimer and the boronic acid group. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. The C=O stretching of the carboxylic acid group will be visible as a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.netnist.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic & Boronic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| B-O (Boronic Acid) | Stretching | 1380 - 1310 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₆BClO₄), the molecular ion peak [M]⁺ would be observed. A key feature would be the characteristic isotopic patterns resulting from the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion and its fragments. Common fragmentation pathways for benzoic acids include the loss of hydroxyl (-OH, M-17), water (-H₂O, M-18), and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The loss of the entire boronic acid group [-B(OH)₂, M-45] is also a possible fragmentation.

Chromatographic Methods for Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and by-products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of aromatic boronic acids. waters.com The separation is typically achieved on a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsciex.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. A significant challenge in the HPLC analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex chromatograms. researchgate.net Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times. waters.com

Interactive Data Table: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability. researchgate.netchromatographyonline.com Therefore, a derivatization step is required to convert the polar boronic acid group into a more volatile and thermally stable derivative. A common approach is esterification with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a cyclic boronate ester. chromatographyonline.com This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. nih.gov The carboxylic acid group may also require derivatization (e.g., esterification) to enhance volatility. researchgate.netgcms.cz

Elemental Analysis for Boron-Containing Compounds

Elemental analysis provides a quantitative measure of the boron content, which is a direct indicator of the purity of this compound.

Inductively Coupled Plasma (ICP) Analysis

Techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are powerful tools for the precise quantification of boron. acs.orgnih.gov In these methods, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the boron atoms. nih.gov

ICP-OES: Measures the light emitted by the excited boron atoms at characteristic wavelengths.

ICP-MS: Separates and detects the boron ions based on their mass-to-charge ratio. ICP-MS is particularly sensitive and can measure the isotopic ratio of ¹⁰B to ¹¹B. nih.gov

Future Directions and Emerging Research Areas

Catalyst-Free Reactions Involving Boronic Acids

While traditionally reliant on transition metal catalysts, a significant area of emerging research is the development of catalyst-free reactions involving boronic acids. These approaches aim to reduce cost, simplify purification processes, and minimize toxic metal residues in final products.

One promising avenue is the Petasis borono-Mannich (PBM) reaction, a multicomponent reaction that couples an amine, a carbonyl compound, and a boronic acid without the need for a catalyst. mdpi.com Research has demonstrated that this reaction can proceed efficiently under catalyst-free conditions to generate a variety of substituted aminomethyl phenol (B47542) derivatives. mdpi.com Although direct examples involving 2-Borono-5-chlorobenzoic acid are still emerging, its structure is amenable to such transformations. The electron-withdrawing nature of the chloro and carboxylic acid groups could influence its reactivity in these multicomponent systems.

Furthermore, transition-metal-free arylations and alkenylations of allylic alcohols using boronic acids, catalyzed by highly Lewis acidic boranes like B(C₆F₅)₃, represent another innovative frontier. rsc.org This methodology avoids precious metal catalysts and proceeds under mild conditions, offering an atom-economical route to complex molecules. rsc.org The application of this strategy to this compound could provide direct access to novel substituted benzoic acid derivatives.

Boronic acids themselves have also been found to catalyze certain reactions, such as the 1,3-dipolar cycloaddition between azides and alkynes, potentially minimizing copper-mediated degradation of the boronic acid moiety that can occur in traditional "click" chemistry. nih.gov

Table 1: Examples of Catalyst-Free Reactions Involving Boronic Acids

| Reaction Type | Description | Potential Advantages |

| Petasis Borono-Mannich (PBM) | A multicomponent reaction of a boronic acid, amine, and carbonyl compound. | High atom economy, operational simplicity, catalyst-free conditions. mdpi.com |

| B(C₆F₅)₃-Catalyzed Arylation | Cross-coupling of allylic alcohols and boronic acids without transition metals. | Avoids expensive and toxic catalysts, mild reaction conditions. rsc.org |

| Boronic Acid-Catalyzed Cycloaddition | Boronic acids can act as catalysts for reactions like azide-alkyne cycloadditions. | Minimizes side reactions and degradation of the boronic acid. nih.gov |

Sustainable Synthesis and Green Chemistry Aspects

The principles of green chemistry are increasingly influencing the design of synthetic routes. For boronic acids, this involves minimizing waste, using less hazardous solvents, and improving atom economy.

A key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic and purification steps. nih.gov The synthesis of novel boron-containing 1,4-dihydropyridines and 3,4-dihydropyrimidinones from formylphenylboronic acids using green solvents like ethanol (B145695) and energy-efficient activation methods such as microwave irradiation exemplifies this approach. nih.gov This strategy could be adapted for derivatives of this compound.

Another innovative green strategy involves using the boronic acid group as a "productive tag" for phase-switch synthesis. acs.org In this method, the boronic acid's ability to form strong complexes with polyols (like sorbitol) at high pH allows for easy separation of the tagged product in an aqueous phase, avoiding traditional silica (B1680970) gel chromatography. acs.org Instead of being a waste-generating protecting group, the boronic acid functionality is then carried through the synthesis and can be productively transformed in the final step, for example, via a Suzuki-Miyaura coupling. This approach significantly reduces solvent and material waste.

The development of reactions in environmentally benign solvents, particularly water, is a cornerstone of green chemistry. Research into micellar catalysis, where surfactants form nanoreactors in water, has enabled efficient cross-coupling reactions of water-sensitive reagents. rsc.org This technology could facilitate Suzuki-Miyaura couplings of this compound in aqueous media, eliminating the need for volatile organic solvents.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of reproducibility, safety, scalability, and speed of discovery.

Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for reactions involving unstable intermediates or requiring precise control over parameters like temperature and reaction time. The synthesis of boronic acids via halogen-lithium exchange and subsequent borylation is a prime example. This process, which can be problematic in batch due to side reactions, has been successfully implemented in flow reactors, allowing for the synthesis of boronic acids on a multigram scale with reaction times of less than a second. organic-chemistry.orgacs.orgnih.gov This "flash chemistry" approach could provide a highly efficient and scalable route to this compound and its derivatives.

Key advantages of flow synthesis for boronic acids include:

Enhanced Safety: Handling of hazardous reagents like organolithiums is safer in the small volumes of a flow reactor. organic-chemistry.org

Precise Control: Excellent heat transfer and mixing allow for precise control of exothermic reactions. mdpi.com

Suppression of Side Reactions: Short residence times at low temperatures can minimize the formation of byproducts. mdpi.com

Scalability: Production can be scaled up by simply running the system for longer periods. organic-chemistry.org

Automated Synthesis: Automated platforms are revolutionizing the synthesis of compound libraries for drug discovery and materials science. These systems can perform multi-step syntheses and purifications with minimal human intervention. An automated tube-in-tube flow reactor has been developed for the efficient synthesis of cyclopropyl (B3062369) boronic esters in a library format, demonstrating the potential for high-throughput synthesis of diverse boronic acid derivatives. rsc.org Given its utility as a building block, this compound is an ideal candidate for incorporation into such automated platforms to rapidly generate libraries of complex molecules for screening.

New Catalytic Systems for Boronic Acid Transformations

While catalyst-free methods are advancing, the development of new, more efficient, and versatile catalytic systems remains a major research focus. These systems aim to broaden the scope of reactions possible with boronic acids like this compound.

Organoboron acids are themselves being explored as a unique class of catalysts. nih.gov Their Lewis acidity allows them to activate hydroxyl groups, enabling a range of transformations such as dehydrations, carbonyl condensations, acylations, and cycloadditions under mild conditions. nih.govualberta.caresearchgate.net Highly electron-deficient arylboronic acids, for instance, can catalyze Friedel-Crafts alkylation reactions by activating alcohols. ualberta.ca This dual role as both a reagent and a catalyst is a fascinating area of research that aligns with green chemistry principles by promoting atom economy.

In the realm of cross-coupling, research continues to refine catalysts for the Suzuki-Miyaura reaction. While palladium catalysts are standard, efforts are focused on developing systems that are more active, stable, and capable of coupling challenging substrates. This includes creating catalysts that work under milder conditions or in greener solvents. rsc.org

Furthermore, hydroxylation of boronic acids to phenols is another important transformation. Recent advances have seen the development of novel catalytic systems, including both metal-based (e.g., CuFe₂O₄, V₂O₅@TiO₂) and non-metal catalysts, that can efficiently perform this oxidation, often using green oxidants like H₂O₂ or molecular oxygen. researchgate.net Applying these new systems to this compound would provide a direct route to 5-chloro-2-hydroxybenzoic acid, a valuable synthetic intermediate.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Borono-5-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the boronic acid group to a pre-functionalized chlorobenzoic acid derivative. For example, a halogenated intermediate (e.g., 5-chloro-2-iodobenzoic acid) can undergo Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMF at 80–100°C . Careful control of moisture and oxygen is critical to prevent boronic acid decomposition. Purity optimization may involve recrystallization from ethanol/water mixtures, as noted for analogous boronic acids .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns, while ¹¹B NMR (if accessible) verifies boronic acid integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches the expected formula (C₇H₅BClO₄) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, amber vials to minimize hydrolysis of the boronic acid group. Desiccants like silica gel should be used in storage containers .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software improve refinement?

- Methodological Answer : Boron atoms exhibit low electron density, complicating X-ray diffraction analysis. SHELXL (part of the SHELX suite) allows for anisotropic displacement parameter refinement and constraint application to boron-oxygen bonds. Twinning or disorder in the crystal lattice (common in planar boronic acids) can be addressed using SHELXD for phase determination and SHELXL for iterative refinement .

Q. How do steric and electronic effects of the chloro and borono substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The electron-withdrawing chloro group at the 5-position activates the boronic acid at the 2-position for coupling, but steric hindrance may reduce reactivity with bulky aryl halides. Optimize using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 60°C. Monitor reaction progress via TLC with fluorescent indicator .

Q. What strategies prevent boronic acid self-condensation during derivatization reactions?

- Methodological Answer : Use excess coupling partner (e.g., amines for amide formation) and activate the boronic acid with pinacol ester protection. For example, convert this compound to its pinacol ester using 1,2-bis(dimethylsilyl)benzene, perform the reaction, then deprotect with acetic acid .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in Suzuki-Miyaura coupling. Focus on the boron-aryl bond dissociation energy and charge distribution at the chloro-substituted carbon to predict regioselectivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the solubility of this compound in polar aprotic solvents. How can researchers reconcile this?

- Methodological Answer : Solubility discrepancies may arise from varying hydration states of the boronic acid. Anhydrous DMSO dissolves the compound at >50 mg/mL, while hydrated forms precipitate. Characterize the hydration state via Karl Fischer titration and report solvent purity (e.g., <50 ppm H₂O) in experimental protocols .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。